Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro-
Description
Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- 1-fluoro: A halogen substituent conferring electron-withdrawing effects and influencing reactivity in electrophilic substitution reactions.
- 2-nitro: A strongly electron-withdrawing nitro group, which directs further substitution to specific positions and enhances stability.
Properties
IUPAC Name |
4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-9(15-2)6-3-4-7(10)8(5-6)11(12)13/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHHECUYDWPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479714 | |
| Record name | Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311464-46-7 | |
| Record name | Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 4-(dimethoxymethyl)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro group and fluorine atom on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: 4-(Dimethoxymethyl)-1-fluoro-2-aminobenzene.
Oxidation: 4-(Carboxymethyl)-1-fluoro-2-nitrobenzene.
Scientific Research Applications
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various organic transformations.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which can affect the electron density on the benzene ring and make it more susceptible to nucleophilic attack. The dimethoxymethyl group can also participate in various chemical transformations, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related benzene derivatives:
Table 1: Structural and Physical Property Comparison
Table 2: Reactivity and Functional Comparisons
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (NO₂, F) dominate reactivity, directing substitution to meta/para positions. Dimethoxymethyl acts as a steric shield and solubility enhancer, contrasting with smaller groups like methyl .
Thermodynamic Stability: Fluorine and nitro groups reduce boiling points compared to non-halogenated analogs (e.g., 1-fluoro-2-nitrobenzene boils at 389.2 K vs. ~450 K for toluene derivatives) .
Synthetic Utility :
- Brominated analogs (e.g., CAS 346664-78-6) serve as cross-coupling precursors, while trifluoromethyl derivatives (CAS 1227588-24-0) are prized in drug design .
Biological Activity
Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, integrating findings from diverse research sources.
The compound has a complex structure characterized by the presence of functional groups that influence its reactivity and biological activity. The nitro group () is known for its role in various biological processes, particularly in antimicrobial and anticancer activities.
1. Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. They often act by being reduced to reactive intermediates that can damage bacterial DNA. For instance, nitro derivatives like metronidazole demonstrate significant efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Efficacy of Nitro Compounds
| Compound | Target Organism | Mechanism of Action | Inhibition Zone (mm) |
|---|---|---|---|
| Metronidazole | Streptococcus mutans | DNA binding via reduced intermediates | 40.7 |
| Benzene derivative | Escherichia coli | DNA damage through nitroso species | TBD |
2. Anticancer Activity
Research indicates that compounds with nitro groups can inhibit oxidative phosphorylation (OXPHOS), which is crucial for the survival of certain cancer cells. For example, benzene derivatives have been shown to selectively target mitochondrial functions in pancreatic cancer cells .
Case Study: Inhibition of OXPHOS
In a study involving benzene-1,4-disulfonamide derivatives, the lead compound exhibited an IC50 value of 0.58 μM against UM16 pancreatic cancer cells, highlighting the potential of nitro-substituted benzene compounds in cancer therapy .
The biological activity of benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- can be attributed to several mechanisms:
- Reduction to Reactive Intermediates: Nitro groups can be reduced within microbial cells to form reactive species that bind to DNA and induce cell death .
- Enzyme Inhibition: Nitro compounds can inhibit key enzymes involved in metabolic pathways, such as COX-2 and iNOS, leading to reduced inflammation and tumor growth .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives. The synthesis typically involves nitration processes yielding high purity products suitable for biological testing .
Table 2: Synthesis Conditions for Nitro Compounds
| Compound | Methodology | Yield (%) |
|---|---|---|
| Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- | Nitration with HNO3 at low temperatures | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
